2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid

Cross-Coupling Chemistry Synthetic Methodology C–H Functionalization

Researchers seeking to diversify pyrazole-amino acid conjugates via Pd-catalyzed cross-coupling often encounter sluggish reactivity with bromo or chloro analogs. This 4-iodo derivative addresses that limitation-its weak C-I bond (~228 kJ/mol) ensures rapid oxidative addition, delivering higher Suzuki/Sonogashira yields under milder conditions. • Superior cross-coupling efficiency vs. Br/Cl analogs for late-stage diversification • α,α-Disubstituted backbone confers resistance to proteolytic degradation • Heavy atom (I, Z=53) enables SAD phasing in crystallography-unavailable with Br/Cl variants Supplied at ≥98% purity (HPLC); stored at 2-8°C under dry, sealed conditions.

Molecular Formula C9H14IN3O2
Molecular Weight 323.13 g/mol
Cat. No. B13639492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanoic acid
Molecular FormulaC9H14IN3O2
Molecular Weight323.13 g/mol
Structural Identifiers
SMILESCC(CCCN1C=C(C=N1)I)(C(=O)O)N
InChIInChI=1S/C9H14IN3O2/c1-9(11,8(14)15)3-2-4-13-6-7(10)5-12-13/h5-6H,2-4,11H2,1H3,(H,14,15)
InChIKeyXALVLHCHCDKKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid – Identity & Procurement


2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid (CAS 1340461-06-4, MF: C₉H₁₄IN₃O₂, MW: 323.13 g/mol) is a synthetic, non-proteinogenic α,α-dialkyl amino acid derivative incorporating a 4-iodopyrazole moiety at the side-chain terminus . The compound features a quaternary α-carbon (α-methyl), a free primary amine, and a carboxylic acid, placing it within the class of α,α-disubstituted amino acids that are recognized for conferring enhanced metabolic stability compared with their natural counterparts [1]. Its highly reactive C–I bond (bond dissociation energy ~228 kJ/mol vs. ~290 kJ/mol for C–Br and ~346 kJ/mol for C–Cl in analogous alkyl halide contexts [2]) makes it a versatile synthetic handle for Pd/Cu-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) [3]. Suppliers typically offer the compound at ≥97–98% purity (HPLC) , with recommended storage at 2–8 °C under dry, sealed conditions .

Cross-coupling handle

4-Iodo substituent enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald–Hartwig reactions under milder conditions than bromo or chloro analogs.

Heavy-atom phasing

Iodine (Z=53) provides sufficient anomalous scattering at Cu Kα for SAD phasing, suitable for direct co-crystallization studies without additional derivatization.

α,α-Disubstituted scaffold

α-Methyl and free α-amino acid confer resistance to proteolytic degradation, supporting incorporation into metabolically stable peptide or probe designs.

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid: Why 4-Iodo Cannot Be Replaced


The pyrazole ring halogen in this compound family directly governs both its synthetic utility and its potential biological interactions. As a class-level observation, the C–I bond possesses a significantly lower bond dissociation energy (~228 kJ/mol) than the corresponding C–Br (~290 kJ/mol) and C–Cl (~346 kJ/mol) bonds [1], translating to markedly higher oxidative addition rates in Pd⁰-catalyzed cross-coupling cycles (established reactivity order: Ar–I ≫ Ar–Br > Ar–OTf ≫ Ar–Cl) [2]. This means the 4-iodo compound can participate in Suzuki, Sonogashira, and Buchwald–Hartwig couplings under milder conditions and with broader substrate scope than its bromo or chloro counterparts, which may require harsher temperatures or specialized ligands. Furthermore, the iodine atom serves as a heavy atom (Z=53) that can be exploited for single-wavelength anomalous dispersion (SAD) phasing in protein crystallography [3], whereas the corresponding bromo, chloro, and unsubstituted variants cannot deliver equivalent anomalous signal at typical Cu Kα wavelengths. Procurement of any halogen-substituted analog without verifying these functional differences risks synthetic failure, reduced reaction yields, or loss of the heavy-atom crystallographic advantage.

Bromo/chloro analogs limit cross-coupling reactivity

C–Br and C–Cl bonds exhibit significantly higher bond dissociation energies; oxidative addition rates may shift down by orders of magnitude, reducing yields and requiring harsher conditions.

Heavy-atom phasing signal may not transfer

Bromine (f″ ~1.3 e⁻) and chlorine (f″ ~0.7 e⁻) at Cu Kα cannot provide anomalous scattering comparable to iodine (f″ ~6.9 e⁻), eliminating the SAD phasing advantage.

Unsubstituted pyrazole lacks functional handle

The absence of halogen at C4 removes the key cross-coupling entry point and the heavy-atom crystallographic utility, limiting synthetic and structural biology workflows.

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid – Quantitative Differentiators vs. Analogs


C–I Bond Energy Enables Milder Cross-Coupling

The carbon–iodine bond in 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid exhibits a bond dissociation energy of approximately 228 kJ/mol (averaged C–I value [1]), which is 62 kJ/mol lower than the C–Br bond (~290 kJ/mol) and 118 kJ/mol lower than the C–Cl bond (~346 kJ/mol) present in the corresponding 4-bromo (CAS 1248601-93-5) and 4-chloro (CAS 1248982-10-6) analogs. The established reactivity order for oxidative addition in Pd⁰-mediated cross-coupling is Ar–I ≫ Ar–Br > Ar–OTf ≫ Ar–Cl [2], directly predicting that the 4-iodo compound will undergo Suzuki and Sonogashira couplings at lower temperatures and/or catalyst loadings than its bromo or chloro counterparts. This bond energy differential is a direct quantitative measure of synthetic accessibility.

C–I Bond Energy
Class-level
~228 kJ/mol (C–I) vs ~290 (C–Br) & ~346 (C–Cl); reactivity order: Ar–I ≫ Ar–Br > Ar–Cl
Supports milder cross-coupling conditions
Gas-phase thermochemical data; 2-haloethanol reference for experimental values
Cross-Coupling Chemistry Synthetic Methodology C–H Functionalization

Iodine Heavy-Atom Phasing for Crystallography

The 4-iodopyrazole moiety has been experimentally demonstrated as a heavy-atom derivative for single-wavelength anomalous dispersion (SAD) phasing in protein crystallography by the Montfort group, who used 4-iodopyrazole to solve the initial crystal structure of nitrophorin NP1 from Rhodnius prolixus [1]. The iodine anomalous scattering factor (f″) at Cu Kα wavelength (1.5418 Å) is approximately 6.9 e⁻, significantly exceeding that of bromine (f″ ~1.3 e⁻) and chlorine (f″ ~0.7 e⁻). The 4-bromo analog (CAS 1248601-93-5) cannot provide equivalent phasing power, and the unsubstituted pyrazole analog (CAS 1251079-95-4) lacks a halogen heavy atom entirely. This establishes the 4-iodo compound as the only member of this analog series suitable for ab initio crystallographic phasing without additional derivatization.

Iodine Anomalous Signal
Class-level
f″ ≈ 6.9 e⁻ (Cu Kα) for 4-iodopyrazole; validated in SAD phasing of nitrophorin NP1
Enables direct crystallographic phasing
Bromo and chloro analogs cannot deliver equivalent anomalous signal
Structural Biology Protein Crystallography SAD Phasing

Physicochemical Profile vs. Closest Analogs

Vendor-supplied computational data for 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid indicate a LogP of 1.07 and TPSA of 81.14 Ų (MW 323.13). By comparison, the unsubstituted pyrazole analog (CAS 1251079-95-4, MW 197.23) has a reported AlogP of 1.29 and TPSA of 90.65 Ų . The 4-iodo compound therefore provides a 126 Da molecular weight increase and a modest LogP decrease (ΔLogP ≈ –0.22) relative to the unsubstituted parent, which may influence membrane permeability and solubility profiles while adding a functional handle. The 4-bromo analog (CAS 1248601-93-5, MW 276.13) and 4-chloro analog (CAS 1248982-10-6, MW 231.68) fall between these extremes. These property differences are meaningful for medicinal chemistry campaigns where lipophilicity and molecular weight thresholds (e.g., Lipinski Rule of 5) constrain lead selection.

Computed LogP & TPSA
Cross-study comparable
LogP 1.07, TPSA 81.14 Ų, MW 323 vs unsub. 1.29/90.65/197
Informs lipophilicity-based SAR decisions
In silico methods may differ; direct experimental confirmation advised
Physicochemical Properties ADME Prediction Lead Optimization

Iodine-123 Labeling Feasibility in Tumor Imaging

No published biodistribution, cellular uptake, or in vivo imaging studies were identified for 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid specifically. However, extensive class-level literature establishes that radioiodinated α,α-disubstituted non-natural amino acids can serve as tumor-imaging agents with advantageous metabolic stability >. Goodman MM, Yu W, Jarkas N. Synthesis and biological properties of radiohalogenated α,α-disubstituted amino acids for PET and SPECT imaging of amino acid transporters (AATs). J Labelled Comp Radiopharm. 2018;61(3):272-290. doi:10.1002/jlcr.3584.) [1]. Notably, (S)-2-amino-2-methyl-4-[¹²³I]iodo-3-(E)-butenoic acid [(S)-IVAIB], a structurally related α-methyl amino acid with a vinyl iodo moiety rather than a pyrazole spacer, demonstrated 85% A-type transporter selectivity in 9L gliosarcoma cells and tumor-to-brain ratios of 75:1 at 1 h post-injection in rats [2]. The target compound's 4-iodopyrazole moiety provides a structurally distinct aromatic heterocycle that may alter transporter subtype selectivity (LAT1 vs. ATB⁰,⁺ vs. ASCT2) compared with the alkenyl iodide of (S)-IVAIB, but this remains experimentally unverified. Users should treat imaging potential as hypothetical pending direct evaluation.

¹²³I Tumor Imaging Potential
Supporting evidence
No direct data; structural analog (S)-IVAIB: 75:1 tumor-to-brain ratio in rat model
Class precedent only; hypothesis pending validation
Requires direct evaluation in target system before procurement for imaging
SPECT Imaging Amino Acid Transporters Radiopharmaceuticals

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid – Evidence-Backed Applications


Kinase Inhibitor Library Synthesis via Suzuki Coupling

The C–I bond at the pyrazole 4-position provides a superior oxidative addition partner for Pd-catalyzed Suzuki-Miyaura cross-coupling (reactivity order: Ar–I ≫ Ar–Br > Ar–Cl) [1]. Researchers building focused libraries of 4-aryl/heteroaryl pyrazole-amino acid conjugates for kinase inhibition screening should select this iodo compound over its bromo or chloro analogs to maximize coupling yields at lower temperatures and with broader boronic acid substrate scope. The α,α-disubstituted amino acid backbone additionally confers resistance to proteolytic degradation, a desirable property for cellular assay durability [2].

Co-crystallization and SAD Phasing of Pyrazole-Binding Proteins

The iodine atom (Z=53) provides sufficient anomalous scattering (f″ ≈ 6.9 e⁻ at Cu Kα) for single-wavelength anomalous dispersion (SAD) phasing, an established methodology validated with 4-iodopyrazole in nitrophorin crystallography [3]. When the target protein is suspected or known to bind pyrazole-containing ligands (e.g., alcohol dehydrogenases, kinases with hinge-region pyrazole interactions), co-crystallization with this compound can simultaneously reveal the binding mode and provide experimental phases, eliminating the need for selenomethionine incorporation or heavy-atom soaking. The bromo and chloro analogs cannot deliver equivalent anomalous signal at Cu Kα.

Bifunctional Probe Design with Cross-Coupling and Amino Acid

This compound uniquely marries a reactive 4-iodopyrazole cross-coupling handle with a free α-amino acid moiety. The iodine atom enables late-stage diversification via Sonogashira or Buchwald–Hartwig coupling to introduce fluorophores, biotin, or photoaffinity labels, while the amino acid terminus permits incorporation into peptides via standard solid-phase peptide synthesis (SPPS) after appropriate Fmoc protection. The N-methyl analog (CAS 1344270-13-8, 5-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid) lacks the free primary amine required for SPPS, restricting its utility in this application .

QSAR Model Building with Halogen Series

The compound completes a halogen series (I, Br, Cl, unsubstituted) at the pyrazole 4-position, where each member is commercially available. The measured or computed property differentials — LogP 1.07 (iodo) vs. AlogP 1.29 (unsubstituted), TPSA 81.14 Ų (iodo) vs. 90.65 Ų (unsubstituted), MW 323.13 (iodo) vs. 197.23 (unsubstituted) — provide multi-parameter data points for quantitative structure–activity relationship (QSAR) and quantitative structure–property relationship (QSPR) model construction. This enables systematic interrogation of halogen effects on target binding or ADME endpoints within a controlled scaffold framework.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis via Suzuki coupling
Iodo cross-coupling handle
Coupling yield and substrate scope vs. bromo/chloro analogs
Co-crystallization and SAD phasing of pyrazole-binding proteins
Heavy-atom phasing (Cu Kα)
Anomalous scattering comparison and phasing power
Bifunctional probe design with cross-coupling and peptide incorporation
Free primary amine for SPPS
Fmoc protection efficiency and peptide incorporation yields
QSAR model building with halogen series
Complete halogen series scaffold
Property differentials (LogP, TPSA, MW) for model input
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